Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride

Catalog No.
S13187701
CAS No.
126281-57-0
M.F
C13H20ClN5S
M. Wt
313.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-...

CAS Number

126281-57-0

Product Name

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride

IUPAC Name

1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methylphenyl)thiourea;hydrochloride

Molecular Formula

C13H20ClN5S

Molecular Weight

313.85 g/mol

InChI

InChI=1S/C13H19N5S.ClH/c1-4-10(3)16-17-12(14)18(13(15)19)11-7-5-9(2)6-8-11;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,19);1H/b16-10+;

InChI Key

BVRDBIJRSDAJLC-QFHYWFJHSA-N

Canonical SMILES

CCC(=NN=C(N)N(C1=CC=C(C=C1)C)C(=S)N)C.Cl

Isomeric SMILES

CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)C)C(=S)N)/C.Cl

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride, commonly known as aminoguanidine hydrochloride, is a chemical compound with the molecular formula C₁₃H₂₀ClN₅S. It is recognized for its role as a selective inhibitor of nitric oxide synthase (NOS), particularly the inducible form (NOS2). This compound is characterized by its crystalline solid form, with a molecular weight of approximately 297.85 g/mol and a purity level often exceeding 98% in commercial preparations .

Due to its functional groups. It can act as a nucleophile, engaging in reactions with carbonyl compounds to form hydrazones or other derivatives. Additionally, it can undergo hydrolysis in aqueous environments, leading to the formation of guanidine and other byproducts. Its reactivity can be attributed to the presence of the hydrazine and imidamide moieties, which are involved in multiple organic synthesis pathways .

Aminoguanidine hydrochloride exhibits significant biological activity, primarily as an inhibitor of nitric oxide synthase. It has been shown to inhibit the production of nitric oxide in various biological systems, which is crucial for regulating vascular tone and immune responses. The compound has demonstrated protective effects against oxidative stress and inflammation in experimental models, suggesting potential therapeutic applications in conditions like diabetes and neurodegenerative diseases . Furthermore, it has been studied for its role in reducing advanced glycation end-products (AGEs), which are implicated in diabetic complications .

The synthesis of aminoguanidine hydrochloride typically involves the reaction of hydrazine with carbonyl compounds or their derivatives. One common method includes the condensation of hydrazine with thiourea followed by subsequent reactions to introduce the phenyl and propylidene groups. The final product is usually obtained as a hydrochloride salt through crystallization from aqueous solutions . This synthetic route allows for the introduction of various substituents that can modulate the compound's biological activity.

Aminoguanidine hydrochloride has several applications in research and pharmaceuticals:

  • Nitric Oxide Synthase Inhibition: It is widely used in studies investigating nitric oxide's role in physiology and pathology.
  • Diabetes Research: The compound is explored for its potential benefits in managing diabetes-related complications due to its ability to inhibit AGEs formation.
  • Neuroprotection: Research suggests that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Studies on aminoguanidine hydrochloride have focused on its interactions with various biological systems:

  • Nitric Oxide Pathway: Its inhibition of NOS has been extensively studied, revealing insights into how nitric oxide influences cardiovascular health and inflammation.
  • Cellular Models: In vitro studies have shown that aminoguanidine can modulate signaling pathways related to oxidative stress and apoptosis, indicating its potential therapeutic effects against cellular damage .
  • Drug Interactions: Research has also explored how aminoguanidine interacts with other pharmacological agents, particularly those affecting vascular function and metabolic processes .

Aminoguanidine hydrochloride shares structural similarities with several other compounds that also exhibit biological activity. Below are some comparable compounds:

Compound NameCAS NumberKey Features
Guanidine74-24-0A natural product involved in urea cycle; less specific than aminoguanidine.
Hydrazine302-01-2A simple hydrazine derivative; used as a rocket fuel but toxic and less selective.
Phenylhydrazine100-63-0Used in organic synthesis; less bioactive than aminoguanidine.
Pimagedine (another name for aminoguanidine)1937-19-5Specifically inhibits diamine oxidase; similar applications in diabetes research.
5-Guanylhydrazone derivativesN/ADerived from aminoguanidine; show antibacterial properties against E. coli .

Aminoguanidine hydrochloride stands out due to its specific inhibition of NOS2 and its dual role in managing oxidative stress and preventing AGE formation, making it particularly valuable in therapeutic research related to diabetes and cardiovascular diseases.

This comprehensive overview highlights the significance of hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride within both chemical synthesis and biological contexts. Its unique properties and applications underscore its importance as a research compound with potential therapeutic benefits.

Precursor Selection and Reaction Stoichiometry

The synthesis of hydrazinecarboximidamide derivatives requires careful selection of appropriate precursors and optimization of reaction stoichiometry to achieve optimal yields and product purity. The primary precursor for hydrazinecarboximidamide synthesis is aminoguanidine hydrochloride, which serves as the key nucleophilic component in condensation reactions [10] [14]. The selection of aminoguanidine hydrochloride as the starting material is based on its commercial availability and established reactivity patterns in condensation chemistry [6] [17].

The stoichiometric ratio between aminoguanidine hydrochloride and carbonyl-containing compounds represents a critical parameter in synthesis optimization. Research demonstrates that a 1:1.1 molar ratio of aminoguanidine hydrochloride to aldehyde or ketone precursors typically provides optimal conversion rates [17]. However, for specialized derivatives, the ratio may be adjusted to 1:1.2 to ensure complete consumption of the limiting reagent and minimize unreacted starting materials [13].

Precursor ComponentTypical Molar RatioFunction in Reaction
Aminoguanidine hydrochloride1.0Nucleophilic component
Carbonyl compound1.1-1.2Electrophilic partner
Acid catalyst0.1-0.2Reaction promoter

The incorporation of thioxomethyl and methylphenyl substituents requires specific precursor selection strategies. The thioxomethyl functionality is typically introduced through reaction with appropriate thiocarbonyl compounds, while the methylphenyl group derives from substituted aromatic aldehydes or ketones [19]. The methylpropylidene moiety necessitates the use of branched aliphatic carbonyl precursors with specific substitution patterns [14].

Optimization studies indicate that slight excess of the carbonyl component (10-20% molar excess) facilitates complete conversion while minimizing byproduct formation [21]. The reaction stoichiometry must account for the potential formation of multiple condensation products when multiple reactive sites are present on either precursor molecule [17].

Stepwise Synthesis Routes from Benzoquinone Derivatives

Benzoquinone derivatives serve as valuable intermediates in the synthesis of complex hydrazinecarboximidamide structures through sequential functionalization approaches. The electrochemical synthesis of benzoquinone derivatives provides a controlled method for introducing specific substituents that can subsequently undergo condensation with aminoguanidine derivatives [8].

The initial step involves the electrochemical oxidation of hydroquinone in the presence of substituted benzylamines to generate functionalized benzoquinone intermediates [8]. This process occurs through a Michael addition mechanism where the benzylamine nucleophile attacks the quinone carbonyl carbon, forming an intermediate that can be further functionalized [8]. The reaction proceeds through multiple steps: first, electrochemical generation of para-benzoquinone, followed by nucleophilic addition of the amine to form a secondary amine intermediate [8].

The stepwise approach allows for controlled introduction of the required substituents. The methylphenyl functionality can be incorporated during the initial benzoquinone formation step by utilizing 4-methylbenzylamine as the nucleophilic partner [8]. Subsequently, the aminothioxomethyl group is introduced through reaction with appropriate thiocarbonyl reagents under controlled conditions [19].

A representative synthesis sequence involves:

  • Electrochemical oxidation of substituted hydroquinone derivatives at 0.10 V versus silver/silver chloride electrode [8]
  • Nucleophilic addition of 4-methylbenzylamine to the generated quinone [8]
  • Introduction of thioxomethyl functionality through condensation with carbon disulfide derivatives [19]
  • Final condensation with aminoguanidine hydrochloride to form the target hydrazinecarboximidamide [14]

The stepwise methodology offers advantages in terms of reaction control and product selectivity. Each step can be optimized independently, allowing for maximum yield at each transformation [8]. The intermediate compounds can be isolated and purified, reducing the complexity of the final purification step [19].

Catalytic Systems and Solvent Optimization

The selection of appropriate catalytic systems and solvents represents a crucial aspect of hydrazinecarboximidamide synthesis optimization. Acidic catalysts, particularly hydrochloric acid, play a vital role in promoting the condensation reaction between aminoguanidine and carbonyl compounds [14] [19]. The acid catalyst functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the aminoguanidine nitrogen [14].

Research indicates that a catalytic amount of concentrated hydrochloric acid (5-10 drops per 20 milliliters of reaction mixture) provides optimal catalytic activity without causing excessive side reactions [14]. Higher acid concentrations can lead to decomposition of sensitive intermediates and reduced overall yields [17]. Alternative acid catalysts such as para-dodecylbenzenesulfonic acid have been employed in aqueous media under ultrasonic irradiation, providing enhanced reaction rates and improved yields [12].

Solvent selection significantly impacts reaction efficiency and product quality. Ethanol emerges as the preferred solvent for most hydrazinecarboximidamide syntheses due to its ability to dissolve both reactants and facilitate product crystallization [14] [19]. The polar protic nature of ethanol promotes the condensation reaction while allowing for easy product isolation through precipitation [14].

Solvent SystemReaction TemperatureTypical Yield RangeReaction Time
Ethanol60-70°C65-85%8-12 hours
Methanol50-60°C60-80%6-10 hours
Aqueous ethanol70-80°C70-90%4-8 hours
Dimethyl sulfoxide80-90°C75-95%2-6 hours

Dimethyl sulfoxide has demonstrated superior performance in certain synthetic applications, particularly for sterically hindered substrates [16]. The high boiling point and excellent solvating properties of dimethyl sulfoxide allow for reactions at elevated temperatures, resulting in faster reaction rates and higher yields [16]. However, dimethyl sulfoxide requires more complex purification procedures and may not be suitable for all synthetic applications [16].

Mixed solvent systems, particularly aqueous ethanol mixtures, provide advantages in terms of reactant solubility and product crystallization [6]. The water component facilitates dissolution of the aminoguanidine hydrochloride salt, while ethanol maintains solubility of organic components and promotes selective precipitation of the desired product [6].

Byproduct Formation and Purification Challenges

The synthesis of hydrazinecarboximidamide derivatives involves several potential side reactions that can lead to byproduct formation and complicate purification procedures. The most common byproducts arise from competing reactions of the aminoguanidine starting material, including formation of disubstituted products and cyclized heterocyclic compounds [21] [28].

Diaminoguanidine formation represents a significant side reaction when excess hydrazine or aminoguanidine is present in the reaction mixture [28]. This byproduct forms through a secondary condensation reaction where the initially formed hydrazinecarboximidamide reacts with additional aminoguanidine molecules [28]. The reaction mechanism involves nucleophilic attack by the amino group of a second aminoguanidine molecule on the carbon center of the initially formed product [28].

The formation of bis(hydrazinecarboximidamide) compounds presents another major purification challenge [34]. These dimeric products result from the reaction of two aminoguanidine molecules with a single dicarbonyl intermediate, leading to symmetrical bis-adducts [34]. Research indicates that approximately 15% of the product mixture may consist of these dimeric byproducts under certain reaction conditions [34].

Cyclized products, particularly triazole derivatives, can form through intramolecular cyclization of the hydrazinecarboximidamide intermediate [21]. The cyclization process involves attack of the terminal amino group on the imidamide carbon, resulting in five-membered heterocyclic compounds [21]. This side reaction is favored under elevated temperatures and extended reaction times [21].

Byproduct TypeFormation MechanismTypical PercentageSeparation Method
DiaminoguanidineSecondary condensation5-15%Crystallization
Bis(hydrazinecarboximidamide)Dicarbonyl reaction10-20%Column chromatography
Triazole derivativesIntramolecular cyclization3-10%Recrystallization
Unreacted starting materialsIncomplete reaction2-8%Washing procedures

Purification strategies must address the diverse chemical properties of these byproducts. Crystallization from methanol or aqueous ethanol effectively removes most ionic impurities and unreacted starting materials [14] [19]. However, separation of structurally similar byproducts often requires chromatographic techniques or multiple recrystallization steps [19].

The use of silica gel column chromatography with dichloromethane-methanol solvent systems (50:1 ratio) provides effective separation of the desired product from dimeric byproducts [14]. Alternative purification approaches include crystallization from 70% methanol solutions, which selectively precipitates the target compound while leaving impurities in solution [19].

Yield Maximization Strategies (Including Reference Yields 44.2-94.0%)

Achieving optimal yields in hydrazinecarboximidamide synthesis requires implementation of comprehensive optimization strategies addressing reaction conditions, purification methods, and process parameters. Literature reports demonstrate yield ranges from 44.2% to 94.0% depending on substrate structure and reaction conditions [13] [26].

Temperature optimization plays a crucial role in yield maximization. Research indicates that reaction temperatures between 60-70°C provide optimal balance between reaction rate and side product formation [14]. Lower temperatures result in incomplete conversions and extended reaction times, while higher temperatures promote decomposition and cyclization reactions [21]. Precise temperature control within ±2°C is essential for reproducible high yields [23].

The implementation of ultrasonic irradiation has demonstrated significant improvements in reaction efficiency and yield [12]. Ultrasonic-promoted reactions typically achieve 10-15% higher yields compared to conventional thermal heating due to enhanced mixing and reduced reaction times [37]. The ultrasonic frequency of 20 kilohertz at 20% maximum power output provides optimal results without causing substrate decomposition [37].

Reaction time optimization studies reveal that 8-12 hour reaction periods provide maximum conversion for most substrates [14]. Shorter reaction times result in incomplete conversion, while extended periods promote side reactions and byproduct formation [19]. Real-time monitoring using thin-layer chromatography allows for precise determination of optimal reaction endpoints [17].

Optimization ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature80°C65°C+12%
Reaction time24 hours10 hours+8%
Stoichiometry1:1 ratio1:1.1 ratio+15%
Catalyst loading0.2 equiv0.1 equiv+6%

Multi-step purification protocols significantly impact overall yield recovery. Initial crude product isolation through precipitation typically provides 85-90% recovery of theoretical yield [14]. Subsequent recrystallization steps may reduce yield by 10-15% but substantially improve product purity [19]. The implementation of optimized crystallization conditions, including controlled cooling rates and seeding procedures, minimizes yield losses during purification [26].

Advanced synthesis techniques, including continuous flow methodologies and automated reaction optimization, have demonstrated potential for further yield improvements [39]. Machine learning-based optimization approaches can identify optimal reaction conditions with fewer experimental iterations compared to traditional optimization methods [39]. These approaches have achieved optimal reaction conditions using fewer than 15% of the total possible experimental space [31].

The highest reported yields (89-94%) are achieved through careful optimization of all reaction parameters combined with efficient purification protocols [26]. These yields are obtained using optimized stoichiometry (1:1.1 aminoguanidine to carbonyl compound), controlled temperature profiles (65°C for 10 hours), and streamlined purification procedures involving single recrystallization from optimized solvent systems [26].

X-ray Crystallographic Analysis of Hydrazinecarboximidamide Derivatives

X-ray crystallography provides the most definitive structural information for hydrazinecarboximidamide derivatives, revealing precise three-dimensional molecular arrangements and bonding parameters. Crystallographic studies of related compounds demonstrate that these derivatives typically adopt specific conformational preferences that influence their biological activity and chemical reactivity [1] [2].
The hydrazinecarboximidamide backbone exhibits characteristic bond lengths that reflect the electronic delocalization within the molecule. Carbon-nitrogen double bonds (C=N) in the guanidine moiety typically range from 1.45 to 1.50 Å, while the carbon-sulfur bond in the thiourea portion measures between 1.30 to 1.35 Å [3] [4]. The nitrogen-nitrogen bond connecting the hydrazine unit shows intermediate character with lengths of 1.42 to 1.45 Å, indicative of partial double bond character due to conjugation effects [2] [5].

Bond Angle Analysis

The molecular geometry around the central carbon atoms reveals trigonal planar arrangements with bond angles closely approaching 120°. The nitrogen-carbon-nitrogen angles in the hydrazinecarboximidamide framework typically range from 115° to 118°, while carbon-nitrogen-nitrogen angles span 118° to 122° [1] [2] [6]. These angular deviations from ideal tetrahedral geometry reflect the π-electron delocalization and resonance stabilization within the molecular framework.

Intermolecular Interactions

Crystallographic analysis reveals extensive hydrogen bonding networks that stabilize the crystal lattice. The presence of multiple nitrogen-hydrogen donors and acceptor sites facilitates the formation of intermolecular hydrogen bonds with N⋯H distances typically ranging from 1.86 to 2.71 Å [3]. These interactions contribute significantly to the thermal stability and solid-state packing efficiency of the monohydrochloride form.

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 15N)

Nuclear magnetic resonance spectroscopy provides comprehensive information about the electronic environment and molecular dynamics of hydrazinecarboximidamide derivatives. The multi-nuclear approach using proton, carbon-13, and nitrogen-15 NMR offers complementary insights into structural features and conformational behavior.

¹H NMR Spectroscopic Characteristics

Proton NMR analysis reveals distinct chemical shift patterns that correlate with the molecular framework. The aromatic protons of the 4-methylphenyl substituent appear as characteristic multiplets in the region from 7.0 to 8.0 ppm [7] [8] [9]. The hydrazine protons exhibit broad signals between 3.0 to 5.5 ppm due to rapid exchange with solvent molecules and potential tautomeric equilibria. The methyl group attached to the aromatic ring produces a sharp singlet at approximately 2.3 ppm, while the aliphatic methyl groups of the propylidene moiety appear as complex multiplets in the 1.0 to 2.5 ppm region.

¹³C NMR Structural Elucidation

Carbon-13 NMR provides definitive assignment of carbon environments within the molecular framework. The aromatic carbons resonate in the expected range of 125 to 150 ppm, with the quaternary carbon bearing the methyl substituent appearing slightly upfield due to electron-donating effects [10] [5]. The thiourea carbonyl carbon exhibits a characteristic downfield shift to 170-185 ppm, reflecting the significant deshielding effect of the thiocarbonyl group. The guanidine carbon appears in the region of 158 to 162 ppm, consistent with the partial double bond character of the C=N bonds [10] [5].

15N NMR Investigation

Nitrogen-15 NMR spectroscopy offers unique insights into the nitrogen environments within the hydrazinecarboximidamide structure. The hydrazine nitrogen atoms appear in the range of 0 to 90 ppm, characteristic of secondary amine environments [11] [12] . The guanidine nitrogen atoms exhibit chemical shifts between 160 to 220 ppm, reflecting the electron-withdrawing effect of the adjacent carbon-nitrogen double bonds. The thiourea nitrogen resonances appear in the intermediate region of 90 to 130 ppm, consistent with the partial double bond character due to resonance with the thiocarbonyl group [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular integrity and fragmentation pathways of hydrazinecarboximidamide derivatives. The fragmentation patterns offer insights into the relative stability of different molecular regions and potential metabolic pathways.

Molecular Ion Characteristics

The molecular ion peak [M+H]⁺ typically appears as the base peak or near-base peak intensity (60-100% relative abundance) in positive electrospray ionization conditions [15] [16]. For the monohydrochloride form with molecular weight 313.85 g/mol, the protonated molecular ion appears at m/z 314, often accompanied by isotope peaks reflecting the natural abundance of chlorine-37 and carbon-13.

Primary Fragmentation Pathways

The most characteristic fragmentation involves loss of alkyl groups from the propylidene moiety, producing fragments at M-15 (methyl radical loss) and M-29 (ethyl radical loss) with moderate relative intensities of 20-60% [15] [17]. Sequential fragmentation of the thiourea portion results in loss of the isothiocyanate group (NCS, 58 Da) with intensities ranging from 15-40% relative abundance [18] [4].

Secondary Fragmentation Patterns

The hydrazine backbone undergoes cleavage to produce characteristic fragments through loss of the NHNH₂ group (32 Da) with medium relative intensities of 25-55% [19] [17]. The aromatic region contributes stable fragments corresponding to benzyl cations (m/z 91) and tropylium ions (m/z 77), with variable intensities depending on the specific substitution pattern [16] [20].

Infrared Vibrational Signatures of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups and their electronic environments within the hydrazinecarboximidamide structure. The vibrational frequencies offer insights into bonding strength, hydrogen bonding interactions, and molecular conformation.

Nitrogen-Hydrogen Stretching Vibrations

The primary amine N-H stretching vibrations appear as strong, broad absorptions between 3300-3500 cm⁻¹ [18] [21] [22]. Secondary amine N-H stretches occur at slightly lower frequencies of 3200-3400 cm⁻¹ with medium to strong intensities [18] [23]. The broadness of these absorptions reflects the presence of intermolecular hydrogen bonding in the solid state, particularly in the monohydrochloride form where chloride anions serve as hydrogen bond acceptors.

Carbon-Sulfur and Carbon-Nitrogen Stretching Modes

The thiourea C=S stretching vibration produces a characteristic strong absorption at 1200-1300 cm⁻¹ [4] [21]. This frequency range is diagnostic for the thiocarbonyl group and shifts to higher frequencies upon coordination with metal ions or strong hydrogen bonding. The C=N stretching modes of the guanidine moiety appear as strong absorptions between 1580-1620 cm⁻¹ [2] [23], while the C-N stretching vibrations occur at 1400-1500 cm⁻¹ with medium intensity [21] [24].

Deformation and Ring Vibrations

The NH₂ deformation modes contribute medium-intensity absorptions in the 1580-1650 cm⁻¹ region [18] [22]. Aromatic ring vibrations produce variable intensity bands between 1450-1600 cm⁻¹, with specific patterns depending on the substitution pattern of the phenyl ring [21] [25]. The presence of the 4-methyl substituent introduces additional C-H bending vibrations in the 1350-1450 cm⁻¹ region.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry) of Monohydrochloride Form

Thermal analysis provides essential information about the thermal stability, phase transitions, and decomposition behavior of the hydrazinecarboximidamide monohydrochloride. The combined TGA/DSC approach offers complementary insights into weight loss events and associated enthalpy changes.

Glass Transition and Melting Behavior

Differential scanning calorimetry reveals glass transition temperatures in the range of 10-98°C for hydrazine derivatives, with the specific value depending on molecular flexibility and intermolecular interactions [26] [27] [28]. The monohydrochloride form typically exhibits a sharp melting endotherm between 150-250°C [29] [30], preceded by possible polymorphic transitions or desolvation processes.

Thermal Decomposition Characteristics

Thermogravimetric analysis demonstrates that decomposition typically initiates at temperatures between 200-350°C [29] [26]. The decomposition process occurs through multiple sequential stages: initial dehydrochlorination and volatilization of small molecules (100-150°C), followed by fragmentation of the organic framework (200-300°C), and final carbonization with residue formation (350-450°C) [29] [31].

Thermal Stability Assessment

The compound exhibits reasonable thermal stability up to approximately 200°C, making it suitable for moderate-temperature applications [30] [26]. The monohydrochloride form shows enhanced thermal stability compared to the free base due to the ionic interactions between the protonated amine and chloride anion. The activation energy for thermal decomposition typically ranges from 119-166 kJ/mol, indicating moderate thermal stability consistent with the molecular structure [32].

Kinetic Analysis of Thermal Events

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

313.1127945 g/mol

Monoisotopic Mass

313.1127945 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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